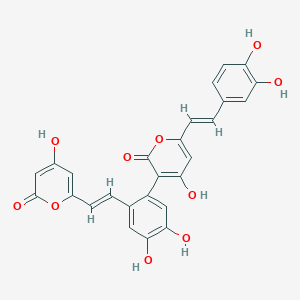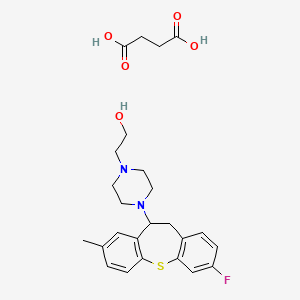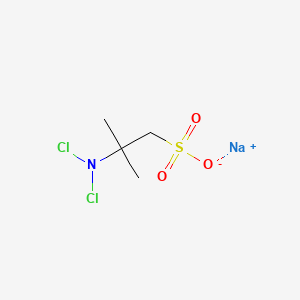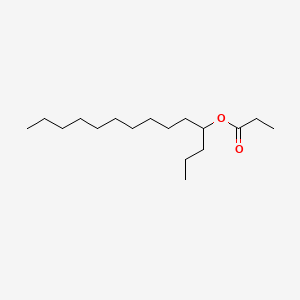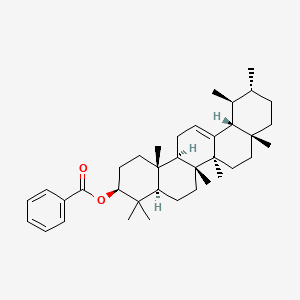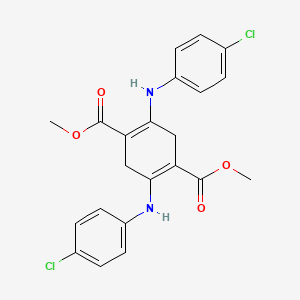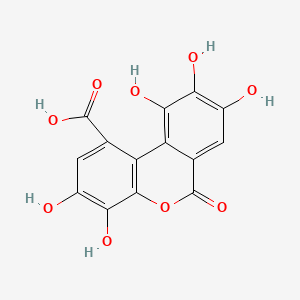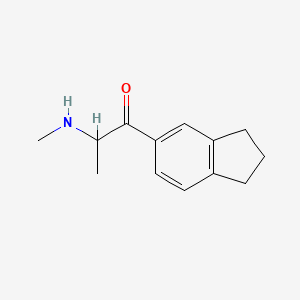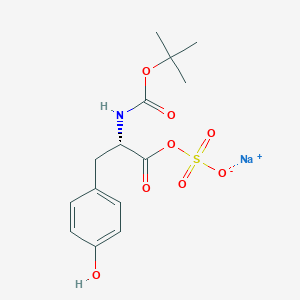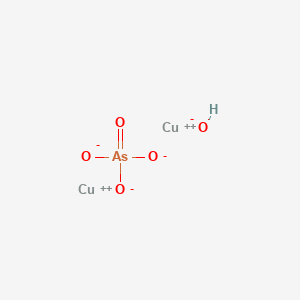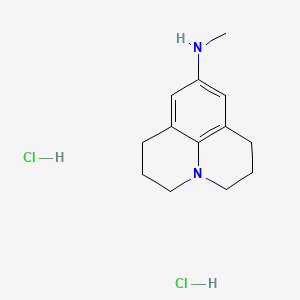
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylaminojulolidine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of julolidine, a bicyclic amine, and is characterized by the presence of a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylaminojulolidine dihydrochloride typically involves the reaction of julolidine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Julolidine with Methylamine: Julolidine is reacted with an excess of methylamine in a suitable solvent such as ethanol or methanol.
Formation of the Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization from a suitable solvent to obtain pure 9-Methylaminojulolidine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of 9-Methylaminojulolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 9-Methylaminojulolidine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Methylaminojulolidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
9-Methylaminojulolidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving the interaction of amine-containing compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Methylaminojulolidine dihydrochloride involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparaison Avec Des Composés Similaires
Julolidine: The parent compound of 9-Methylaminojulolidine, lacking the methylamino group.
N-Methyljulolidine: A similar compound with a methyl group attached to the nitrogen atom.
Julolidine Hydrochloride: The hydrochloride salt of julolidine.
Uniqueness: 9-Methylaminojulolidine dihydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the study of amine-containing molecules and their interactions with biological systems.
Propriétés
Numéro CAS |
102489-72-5 |
|---|---|
Formule moléculaire |
C13H20Cl2N2 |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
Clé InChI |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


